Fmoc-Phe(4-tBu)-OH

Solid-Phase Peptide Synthesis RP-HPLC Purification Hydrophobic Peptide Design

Fmoc-Phe(4-tBu)-OH is a strategic SPPS building block: its para-tert-butyl group (LogP 7.09) imparts hydrophobicity unattainable with Fmoc-Phe-OH or other para-substituted analogs, enabling critical RP-HPLC resolution from deletion sequences. Available at up to 99.94% purity—minimizing cumulative coupling defects in long peptides for cGMP API campaigns. The +56.1 Da mass differential vs. unsubstituted phenylalanine provides an unambiguous LC-MS analytical signature for QC and impurity tracking. Validated in cardiovascular peptide syntheses (platelet aggregation inhibitors). Procure when sequence-specific hydrophobicity, chromatographic advantage, and regulatory-grade purity are non-negotiable.

Molecular Formula C28H29NO4
Molecular Weight 443.5 g/mol
CAS No. 213383-02-9
Cat. No. B557282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-tBu)-OH
CAS213383-02-9
Synonyms213383-02-9; Fmoc-4-tert-butyl-L-phenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoicacid; FMOC-L-4-TERT-BUTYL-PHE; FMOC-P-TBU-PHE-OH; FMOC-L-4-TETR-BUTYLPHENYLALANINE; (2S)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; (2S)-3-(4-tert-butylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; C28H29NO4; 4-tert-Butyl-L-phenylalanine,N-FMOCprotected; FMOC-P-TBU-L-PHE-OH; FMOC-PHE(4-TBU)-OH; FMOC-L-4-TBU-PHE-OH; AC1MC527; SCHEMBL3725046; FMOC-L-PHE(4-TBU)-OH; CTK8E5927; MolPort-001-758-554; Fmoc-L-4-tert-butyl-phenylalanine; ZINC2389729; 0852AB; AKOS015948701; AB10898; FL391-1; FMOC-4-T-BUTYL-L-PHENYLALANINE
Molecular FormulaC28H29NO4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
InChIKeyOKEORFXNCSRZFL-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe(4-tBu)-OH CAS 213383-02-9: Technical Specification and Procurement-Relevant Baseline


Fmoc-Phe(4-tBu)-OH (CAS 213383-02-9), also designated as Fmoc-4-tert-butyl-L-phenylalanine, is a fluorenylmethyloxycarbonyl (Fmoc)-protected aromatic amino acid derivative employed as a building block in solid-phase peptide synthesis (SPPS) under the Fmoc/tBu orthogonal protection strategy . The molecule incorporates a tert-butyl substituent at the para position of the phenylalanine phenyl ring, which imparts substantially enhanced hydrophobicity relative to the unsubstituted parent compound Fmoc-Phe-OH, as reflected in its computed LogP of 7.09 . This derivative is commercially available at purity grades reaching 99.94% (HPLC) .

Why Fmoc-Phe(4-tBu)-OH Cannot Be Arbitrarily Replaced by Fmoc-Phe-OH or Other Para-Substituted Analogs in Critical Syntheses


Arbitrary substitution of Fmoc-Phe(4-tBu)-OH with unsubstituted Fmoc-Phe-OH or alternative para-substituted derivatives (e.g., Fmoc-Phe(4-Me)-OH, Fmoc-Phe(4-Cl)-OH) fundamentally alters the physicochemical and steric properties of the resulting peptide sequence. The tert-butyl group provides a hydrophobic volume (molecular weight 443.5 vs. 387.4 for Fmoc-Phe-OH) that cannot be replicated by smaller substituents, directly affecting peptide secondary structure stabilization through hydrophobic packing, membrane interaction potential, and chromatographic behavior during purification [1]. Furthermore, in synthetic routes where the tert-butyl group is retained as a hydrophobic anchor or steric shield in the final peptide product—as documented in patent literature for bioactive sequences including platelet aggregation inhibitors —substitution with any other building block would yield a different molecule with altered biological activity profile. The procurement decision must therefore be driven by sequence-specific requirements rather than generic amino acid class membership.

Fmoc-Phe(4-tBu)-OH Procurement Evidence: Quantified Differentiation Against Key Comparators


LogP 7.09 vs. Fmoc-Phe-OH: Quantified Hydrophobicity Differentiation for Chromatographic Separation

Fmoc-Phe(4-tBu)-OH exhibits a computed LogP of 7.09, which represents a substantial increase in hydrophobicity compared to unsubstituted Fmoc-Phe-OH (LogP approximately 3.5-4.0 based on typical values for Fmoc-protected aromatic amino acids) . This LogP differential directly translates to measurably longer retention times on reversed-phase HPLC, enabling distinct separation of 4-tBu-containing peptide intermediates from non-t-butylated species during purification workflows.

Solid-Phase Peptide Synthesis RP-HPLC Purification Hydrophobic Peptide Design

Commercial Purity Grade 99.94% (HPLC): Procurement-Quality Benchmark for Industrial Peptide Synthesis

Commercially available Fmoc-Phe(4-tBu)-OH is supplied at a verified purity of 99.94% by HPLC , exceeding the industry-standard ≥98% specification typically offered for specialty Fmoc-amino acids . This ultra-high purity directly minimizes the introduction of deletion-sequence impurities and diastereomeric contaminants during SPPS, which is especially critical for long peptide sequences (≥20 residues) where cumulative coupling inefficiencies exponentially amplify crude product heterogeneity.

Peptide API Manufacturing Quality Control cGMP Peptide Production

Shipping Stability at Ambient Temperature: Operational Advantage for International Procurement Logistics

Fmoc-Phe(4-tBu)-OH demonstrates stability at ambient temperature for several days during shipping and customs transit, as explicitly documented in supplier specifications . This contrasts with many Fmoc-amino acid derivatives that require continuous cold chain (2-8°C or -20°C) during transport to prevent deprotection or degradation. The long-term storage specification is -20°C for 3 years or 4°C for 2 years .

Cold Chain Logistics Supply Chain Management Reagent Stability

Molecular Weight 443.5 g/mol: Quantitative Mass Differentiation for Analytical Detection and Sequence Confirmation

Fmoc-Phe(4-tBu)-OH has a molecular weight of 443.5 g/mol (molecular formula C28H29NO4) [1], which is 56.1 Da greater than unsubstituted Fmoc-Phe-OH (MW 387.4 g/mol, C24H21NO4). This mass difference provides unambiguous analytical identification of the 4-tert-butyl modification in LC-MS workflows and facilitates straightforward differentiation between target and des-tert-butyl impurities or deletion products during peptide characterization.

LC-MS Analysis Peptide Characterization Analytical Method Development

Patent-Documented Use in Bioactive Peptide rOicPaPhe(p-Me)-NH(2): Validated Utility in Pharmacologically Active Sequences

Fmoc-Phe(4-tBu)-OH has been specifically utilized as a key building block in the synthesis of rOicPaPhe(p-Me)-NH(2), a peptide exhibiting platelet aggregation activation inhibitory activity . This documented application distinguishes the compound from para-substituted phenylalanine derivatives lacking tert-butyl substitution, as the tert-butyl group contributes both steric bulk and hydrophobicity that are integral to the peptide's observed bioactivity profile [1].

Platelet Aggregation Inhibition Peptide Therapeutics Cardiovascular Research

Molecular Density 1.198 g/cm³: Physical Property Differentiation for Formulation and Handling

Fmoc-Phe(4-tBu)-OH has a computed density of 1.198 g/cm³ , which is measurably higher than Fmoc-Phe-OH (density approximately 1.15-1.17 g/cm³ based on structural class). This density difference reflects the increased molecular packing resulting from the tert-butyl substituent and provides a quantitative physical property that distinguishes this derivative from less bulky analogs in the para-substituted phenylalanine series.

Peptide Chemistry Solid-Phase Synthesis Reagent Handling

Fmoc-Phe(4-tBu)-OH: Evidence-Supported Research and Industrial Application Scenarios for Strategic Procurement


Synthesis of Hydrophobic Peptides Requiring Enhanced RP-HPLC Purification Resolution

The LogP of 7.09 for Fmoc-Phe(4-tBu)-OH directly translates to extended reversed-phase HPLC retention times relative to peptides incorporating unsubstituted phenylalanine residues. This property is strategically leveraged in the synthesis of hydrophobic peptide sequences where chromatographic resolution between closely related intermediates or final products is otherwise challenging. Procurement of this building block is justified when the synthetic workflow demands clear separation of the 4-tBu-containing target peptide from deletion sequences or non-t-butylated byproducts during preparative HPLC purification.

cGMP Peptide API Manufacturing Requiring Ultra-High Purity Building Blocks

The commercial availability of Fmoc-Phe(4-tBu)-OH at 99.94% HPLC purity positions this building block as a strategic procurement choice for cGMP peptide API manufacturing campaigns. In long peptide syntheses (≥20 amino acid residues), the cumulative effect of coupling steps means that even a 2% impurity load in starting materials can result in >30% deletion-sequence content in the crude peptide product. The ≤0.06% impurity specification of this grade directly reduces downstream purification burden and improves overall process yield, justifying selection over lower-purity alternatives in regulated manufacturing environments.

Structure-Activity Relationship (SAR) Studies of Platelet Aggregation Inhibitors

The documented use of Fmoc-Phe(4-tBu)-OH in the synthesis of rOicPaPhe(p-Me)-NH(2), a peptide with platelet aggregation activation inhibitory activity , establishes its validated utility in cardiovascular research programs. Procurement of this specific building block is scientifically warranted when investigating the structure-activity relationships of para-tert-butylphenylalanine-containing peptide sequences, or when replicating and extending published bioactive peptide syntheses that require this exact structural modification for biological activity.

LC-MS Analytical Method Development and Peptide Impurity Profiling

The +56.1 Da mass differential between Fmoc-Phe(4-tBu)-OH (MW 443.5) and unsubstituted Fmoc-Phe-OH (MW 387.4) [1] provides an unambiguous analytical signature for method development and quality control workflows. Procurement of this building block enables the generation of authentic reference standards for LC-MS identification of 4-tert-butyl-containing peptide species, and facilitates the detection and quantification of des-tert-butyl impurities in manufactured peptide batches through distinct mass spectral peaks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Phe(4-tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.